molecular formula C9H6Br2F2O2 B15244335 2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone

2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone

Katalognummer: B15244335
Molekulargewicht: 343.95 g/mol
InChI-Schlüssel: NFLGVIZBHMHPJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H7BrF2O2 It is a brominated derivative of ethanone, characterized by the presence of both bromine and difluoromethoxy groups on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 4-(difluoromethoxy)acetophenone using bromine in the presence of a solvent such as chloroform . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atoms.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized forms.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and difluoromethoxy groups can influence its reactivity and binding affinity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-1-phenylethanone: A simpler analog without the difluoromethoxy group.

    2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of a difluoromethoxy group.

    2-Bromo-1-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of a difluoromethoxy group.

Uniqueness

2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone is unique due to the presence of both bromine and difluoromethoxy groups, which can significantly influence its chemical reactivity and potential applications. The difluoromethoxy group, in particular, can enhance its lipophilicity and metabolic stability, making it a valuable compound for various research and industrial purposes.

Eigenschaften

Molekularformel

C9H6Br2F2O2

Molekulargewicht

343.95 g/mol

IUPAC-Name

2-bromo-1-[4-bromo-2-(difluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H6Br2F2O2/c10-4-7(14)6-2-1-5(11)3-8(6)15-9(12)13/h1-3,9H,4H2

InChI-Schlüssel

NFLGVIZBHMHPJM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)OC(F)F)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.